molecular formula C18H23N3O2 B13809185 alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperidinepropanamide CAS No. 86683-56-9

alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperidinepropanamide

Katalognummer: B13809185
CAS-Nummer: 86683-56-9
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: NXGYNBZXCSLVDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an isoxazole ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- typically involves multi-step organic reactions. The process begins with the formation of the isoxazole ring, followed by the introduction of the phenyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as continuous flow synthesis and high-throughput screening to optimize yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-4-isoxazolyl)-
  • 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-6-isoxazolyl)-
  • 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-pyrazolyl)-

Uniqueness: 1-Piperidinepropanamide,alpha-methyl-N-(3-phenyl-5-isoxazolyl)- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of rings and functional groups makes it particularly versatile for various applications, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

86683-56-9

Molekularformel

C18H23N3O2

Molekulargewicht

313.4 g/mol

IUPAC-Name

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C18H23N3O2/c1-14(13-21-10-6-3-7-11-21)18(22)19-17-12-16(20-23-17)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11,13H2,1H3,(H,19,22)

InChI-Schlüssel

NXGYNBZXCSLVDW-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.